molecular formula C14H19N3O2S B7553626 8-[[Butyl(methyl)sulfamoyl]amino]quinoline

8-[[Butyl(methyl)sulfamoyl]amino]quinoline

Cat. No. B7553626
M. Wt: 293.39 g/mol
InChI Key: ROBAUEQRQLCNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[[Butyl(methyl)sulfamoyl]amino]quinoline is a chemical compound that has been widely used in scientific research for its unique properties. It is a quinoline derivative that has a sulfonamide group attached to it, which makes it an effective inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of 8-[[Butyl(methyl)sulfamoyl]amino]quinoline involves the binding of the compound to the active site of the enzyme. The sulfonamide group in the compound interacts with the zinc ion in the active site of carbonic anhydrase, which inhibits its activity. The quinoline ring in the compound interacts with the DNA-binding site of topoisomerase, which inhibits its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[[Butyl(methyl)sulfamoyl]amino]quinoline depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can result in acidosis. Inhibition of topoisomerase can lead to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[[Butyl(methyl)sulfamoyl]amino]quinoline in lab experiments is that it is a potent inhibitor of certain enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biochemical and physiological processes. One limitation of using this compound is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 8-[[Butyl(methyl)sulfamoyl]amino]quinoline. One direction is to study the effects of this compound on other enzymes and biochemical pathways. Another direction is to develop more potent and selective inhibitors of carbonic anhydrase and topoisomerase for use in medical treatments. Finally, research can be done to explore the potential use of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 8-[[Butyl(methyl)sulfamoyl]amino]quinoline involves the reaction of 8-aminoquinoline with butylsulfonyl chloride and methylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 8-[[Butyl(methyl)sulfamoyl]amino]quinoline.

Scientific Research Applications

8-[[Butyl(methyl)sulfamoyl]amino]quinoline has been used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of topoisomerase, which is an enzyme that is involved in DNA replication and repair.

properties

IUPAC Name

8-[[butyl(methyl)sulfamoyl]amino]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-4-11-17(2)20(18,19)16-13-9-5-7-12-8-6-10-15-14(12)13/h5-10,16H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBAUEQRQLCNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)NC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[Butyl(methyl)sulfamoyl]amino]quinoline

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